molecular formula C14H28O2 B14801857 2-Ethylbutyl 2-ethylhexanoate CAS No. 7425-15-2

2-Ethylbutyl 2-ethylhexanoate

Cat. No.: B14801857
CAS No.: 7425-15-2
M. Wt: 228.37 g/mol
InChI Key: ZBFXGRJSIVCJDQ-UHFFFAOYSA-N
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Description

2-Ethylbutyl 2-ethylhexanoate is an organic compound with the molecular formula C14H28O2. It is an ester formed from the reaction between 2-ethylhexanoic acid and 2-ethylbutanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylbutyl 2-ethylhexanoate is synthesized through an esterification reaction. The process involves the reaction of 2-ethylhexanoic acid with 2-ethylbutanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The mixture is then heated to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylbutyl 2-ethylhexanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

    Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)

Major Products Formed:

    Hydrolysis: 2-ethylhexanoic acid and 2-ethylbutanol

    Transesterification: New ester (e.g., methyl 2-ethylhexanoate) and alcohol (e.g., 2-ethylbutanol)

Scientific Research Applications

2-Ethylbutyl 2-ethylhexanoate has several applications in scientific research and industry:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the study of esterases and their enantioselective hydrolysis activities.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of plasticizers, lubricants, and coatings.

Mechanism of Action

The mechanism of action of 2-Ethylbutyl 2-ethylhexanoate involves its interaction with esterases, enzymes that catalyze the hydrolysis of esters. The compound is hydrolyzed into 2-ethylhexanoic acid and 2-ethylbutanol, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as drug delivery or industrial processes.

Comparison with Similar Compounds

2-Ethylbutyl 2-ethylhexanoate can be compared with other esters of 2-ethylhexanoic acid, such as:

  • Butyl 2-ethylhexanoate
  • Methyl 2-ethylhexanoate
  • Ethyl 2-ethylhexanoate

Uniqueness: this compound is unique due to its specific combination of 2-ethylhexanoic acid and 2-ethylbutanol, which imparts distinct physical and chemical properties. Its branched structure contributes to its stability and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

7425-15-2

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2-ethylbutyl 2-ethylhexanoate

InChI

InChI=1S/C14H28O2/c1-5-9-10-13(8-4)14(15)16-11-12(6-2)7-3/h12-13H,5-11H2,1-4H3

InChI Key

ZBFXGRJSIVCJDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OCC(CC)CC

Origin of Product

United States

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